molecular formula C13H17NO3 B1589090 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 57598-32-0

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No. B1589090
CAS RN: 57598-32-0
M. Wt: 235.28 g/mol
InChI Key: GTXIBCRXNKXKCF-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole” is a complex organic molecule. The “2,3-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 2nd and 3rd positions . The “4,4-dimethyl-4,5-dihydrooxazole” part suggests the presence of an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) with two methyl (CH3) groups attached at the 4th position .

Scientific Research Applications

Catalytic Properties in Ethylene Oligomerization

Research has demonstrated the use of compounds related to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole in the field of catalysis. For instance, phosphinooxazoline ligands have been synthesized and utilized to explore the catalytic properties of their corresponding Ni(II) complexes in ethylene oligomerization (Speiser et al., 2004).

Use in Palladium(II) Complexes

Palladium(II) complexes containing phosphinito-oxazoline and phosphonito-oxazoline ligands, similar in structure to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, have been synthesized. These complexes are involved in CO/ethylene insertion intermediates and have been structurally characterized (Agostinho et al., 2007).

Role in Cycloruthenated Complex Synthesis

Cycloruthenated complexes synthesized from aryloxazolines, including those similar to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, have been explored. These complexes show promising catalytic activity in nitroarene reduction, indicating their potential in catalytic applications (Jia et al., 2016).

Electrochemical Reduction of CO2

Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, which include structures similar to 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, have been synthesized and studied for their ability to catalyze the electrochemical reduction of CO2 (Nganga et al., 2017).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)9-6-5-7-10(15-3)11(9)16-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIBCRXNKXKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456249
Record name 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole

CAS RN

57598-32-0
Record name 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Herdman, L Devkota, CM Lin, H Niu… - Bioorganic & medicinal …, 2015 - Elsevier
The discovery of 3-methoxy-9-(3′,4′,5′-trimethoxyphenyl)-6,7-dihydro-5H-benzo[7]annulen-4-ol (a benzosuberene-based analogue referred to as KGP18) was originally inspired by …
Number of citations: 27 www.sciencedirect.com
MB Kim - 2012 - search.proquest.com
FtsZ is a protein that plays a central role in bacterial cell division and is an attractive target for the development of new antibiotics. The objective of this research was to synthesize natural …
Number of citations: 0 search.proquest.com

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